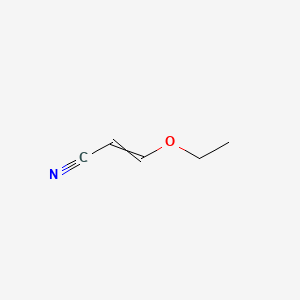
2,6-Dimethylpyridine-3,5-dicarboxylic acid
Overview
Description
2,6-Dimethylpyridine-3,5-dicarboxylic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of pyridine, featuring two methyl groups at the 2 and 6 positions and carboxylic acid groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine-3,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-dimethylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl groups and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
2,6-Dimethylpyridine-3,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-dimethylpyridine-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparison with Similar Compounds
- 2,6-Dimethylpyridine-3,5-dicarboxylic acid dimethyl ester
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- Dimethyl 2,6-pyridinedicarboxylate
Comparison: this compound is unique due to its specific substitution pattern and functional groups. Compared to its esters and other derivatives, it exhibits different reactivity and properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
2,6-dimethylpyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFXJSOUBPGBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304432 | |
| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2602-36-0 | |
| Record name | 2602-36-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-3,5-pyridinedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,6-Dimethylpyridine-3,5-dicarboxylic acid suitable for building coordination polymers?
A1: H2mpda possesses two carboxylate groups and a pyridine nitrogen atom, all capable of coordinating to metal ions. This multidentate nature allows it to bridge metal centers and form diverse structural motifs, from 1D chains to complex 3D networks [, , , , ].
Q2: Can you provide examples of the structural diversity observed in coordination polymers incorporating H2mpda?
A2: Certainly! Research shows that H2mpda can generate a range of architectures:
- 1D Chains/Ladders: Observed in complexes with cobalt and nickel, where distinct [MII(H2O)8] clusters act as secondary building units [].
- 2D Layers: Reported in copper(II) complexes, exhibiting parallelogram-like (4,4) topology and further assembly into 3D supramolecular networks through π–π stacking and hydrogen bonding [].
- 2D Triple-Stranded Meso-Helical Layers: Observed in a dysprosium-based complex, showcasing the ligand's ability to induce chirality [].
- 3D Chain-Layer Frameworks: Also found in a dysprosium complex, highlighting the temperature-dependent assembly possibilities with H2mpda [].
- 3D Supramolecular Architectures: Achieved through hydrogen bond interactions extending from 1D chains, as seen in lanthanide coordination polymers [].
Q3: What are the luminescent properties associated with H2mpda-based coordination polymers?
A3: Several studies have explored the luminescence of these materials:
- A zinc-based coordination polymer with H2mpda and 1,2,4-triazole exhibited luminescence at λmax = 415 nm upon excitation at 364 nm [].
- Both cobalt and nickel complexes with H2mpda derivatives displayed similar photoluminescent spectra with an emission maximum at approximately 466 nm at room temperature [].
- Lanthanide coordination polymers incorporating H2mpda showed potential for applications in luminescent probes and white light emitting diodes, with one compound demonstrating white light emission with excellent color rendering index (CRI) and correlated color temperature (CCT) when encapsulated in an LED device [].
Q4: How does the stability of H2mpda coordination polymers impact their potential applications?
A4: Stability is crucial for real-world applications. Notably:
- Lanthanide-H2mpda coordination polymers exhibited high thermal stability, remaining stable up to 350°C [].
- These lanthanide complexes also displayed remarkable chemical stability across a wide pH range of 2-13, as confirmed by variable temperature XRD and pH-dependent XRD [].
Q5: Beyond luminescence, are there other applications for H2mpda in materials science?
A5: Yes, research suggests potential in catalysis:
- A copper-based metal-organic cuboctahedra (Cu-MOP), synthesized using H2mpda, was shown to possess both Lewis acidic and basic sites [].
- This bifunctionality enabled Cu-MOP to catalyze tandem one-pot deacetalization-Knoevenagel/Henry reactions, showcasing its potential as a platform for heterogeneous catalysis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















